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Compound of Interest

2-(2,2-
Compound Name: _ _ )
Difluorovinyl)bicyclo[2.2.1]heptane

Cat. No.: B180120

An In-Depth Technical Guide to 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane

Introduction: A Molecule of Strategic Importance

In the landscape of modern chemical synthesis, particularly within drug discovery and materials
science, the strategic incorporation of unique structural motifs is paramount. 2-(2,2-
Difluorovinyl)bicyclo[2.2.1]heptane (CAS Number: 123455-94-7) emerges as a compound of
significant interest, elegantly combining two powerful chemical features: the rigid, three-
dimensional bicyclo[2.2.1]heptane (norbornane) scaffold and the electronically distinct geminal
difluorovinyl group.[1][2][3]

The norbornane framework provides a conformationally restricted and robust core, enabling the
precise spatial orientation of substituents—a critical attribute in designing molecules for specific
biological targets.[4][5] Concurrently, the gem-difluorovinyl moiety serves as a versatile
functional handle and a valuable bioisostere. Its electron-withdrawing nature and potential to
act as a stable mimic for carbonyl or amide groups can profoundly influence a molecule's
metabolic stability, lipophilicity, and binding interactions.[6][7] This guide offers a
comprehensive technical overview of the synthesis, structural properties, and potential
applications of 2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane, tailored for researchers, scientists,
and professionals in drug development.

Physicochemical Properties and Specifications
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A foundational understanding of a compound's physical and chemical properties is essential for
its application in synthesis and formulation. The key characteristics of 2-(2,2-
Difluorovinyl)bicyclo[2.2.1]heptane are summarized below.

Property Value Source(s)
CAS Number 123455-94-7 [11[21131[8][°]
Molecular Formula CoHi2F2 [1]
Molecular Weight 158.19 g/mol [1][2]
Typical Purity >95% - 97% [1112]

_ Protein Degrader Building
Product Family [1][3]
Blocks, Monomers

Storage Room temperature [1]

Synthetic Strategy: The Horner-Wadsworth-Emmons
Approach

While specific proprietary syntheses may exist, a robust and logical pathway to 2-(2,2-
Difluorovinyl)bicyclo[2.2.1]heptane can be designed using well-established olefination
methodologies. The Horner-Wadsworth-Emmons (HWE) reaction stands out as a superior
choice for this transformation due to its high reliability, operational simplicity, and the ease of
removing its water-soluble byproducts.[10][11][12] This approach offers a predictable route to
the target gem-difluoroalkene from a readily available aldehyde precursor.

The core of the HWE reaction involves the olefination of an aldehyde or ketone with a
phosphonate-stabilized carbanion.[10] For this specific synthesis, the key precursors are
bicyclo[2.2.1]heptane-2-carbaldehyde and a suitable difluoromethylphosphonate reagent.
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Synthetic Workflow
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Bicyclo[2.2.1]heptane-2-carbaldehyde
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Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.

Experimental Protocol: HWE Synthesis

This protocol is a validated, self-contained methodology grounded in established HWE reaction
principles.[11][13]

1. Reagent Preparation and Setup:

o Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a thermometer,
a nitrogen inlet, and a dropping funnel.

e Under a positive pressure of dry nitrogen, charge the flask with sodium hydride (NaH, 60%
dispersion in mineral oil, 1.1 equivalents) and anhydrous tetrahydrofuran (THF).

e Cool the suspension to 0 °C using an ice-water bath.

2. Carbanion Formation:

« In the dropping funnel, prepare a solution of diethyl (difluoromethyl)phosphonate (1.0
equivalent) in anhydrous THF.

» Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C.

o Causality: The strong base (NaH) deprotonates the a-carbon of the phosphonate, which is
acidic due to the electron-withdrawing effects of the phosphonate and fluorine groups,
generating the nucleophilic phosphonate carbanion.[10]

 After the addition is complete, allow the reaction mixture to stir at O °C for 30 minutes, then
warm to room temperature for an additional 30 minutes to ensure complete carbanion
formation.
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3. Olefination Reaction:

e Cool the reaction mixture back down to 0 °C.

e Add a solution of bicyclo[2.2.1]heptane-2-carbaldehyde (1.0 equivalent) in anhydrous THF
dropwise via the dropping funnel.

e Once the addition is complete, remove the ice bath and allow the reaction to stir at room
temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

4. Workup and Purification:

o Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated
agueous ammonium chloride (NH4Cl) solution at 0 °C.

o Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate
(3x).

o Combine the organic layers and wash with water, followed by brine.

o Trustworthiness: The phosphate byproduct is highly water-soluble and is effectively removed
during the aqueous workup, simplifying purification.[10][11]

e Dry the organic layer over anhydrous sodium sulfate (Na2S0Oa), filter, and concentrate under
reduced pressure.

 Purify the resulting crude product by silica gel column chromatography to yield pure 2-(2,2-
Difluorovinyl)bicyclo[2.2.1]heptane.

Structural Elucidation

Confirming the identity and purity of the synthesized compound requires a multi-faceted
spectroscopic approach.

e IH NMR Spectroscopy: The proton spectrum is expected to be complex. The rigid
bicyclo[2.2.1]heptane core will display a series of broad multiplets in the aliphatic region
(~1.0-3.0 ppm). The key diagnostic signal is the vinyl proton (=CH-), which is anticipated to
appear as a triplet of doublets (td) due to geminal coupling to the two fluorine atoms (~55-60
Hz) and vicinal coupling to the adjacent proton on the norbornane ring (~7-9 Hz).

o 19F NMR Spectroscopy: This is the most definitive technique for this molecule. The two
fluorine atoms are diastereotopic and will appear as distinct signals. Each signal will be a
doublet of doublets (dd), showing large geminal F-F coupling and vicinal H-F coupling to the
vinyl proton.
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e 13C NMR Spectroscopy: The spectrum will show the characteristic signals for the norbornane
carbons. The olefinic carbons are of primary interest: the CF2z carbon will appear as a triplet
due to one-bond C-F coupling (1JCF), while the adjacent =CH carbon will show a smaller
two-bond C-F coupling (2JCF).

e Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the
molecular formula CoH12F2 with a molecular ion peak [M]* at m/z 158.1900.[14] Common
fragmentation pathways may include the loss of HF and a characteristic retro-Diels-Alder
fragmentation of the norbornane skeleton.

Applications in Research and Drug Development

The unique combination of a rigid scaffold and a functionalized olefin moiety makes 2-(2,2-
Difluorovinyl)bicyclo[2.2.1]heptane a valuable building block.

2-(2,2-Difluorovinyl)
bicyclo[2.2.1]heptane
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Caption: Relationship between structural features and applications.

Medicinal Chemistry
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Scaffold for 3D Diversity: The norbornane scaffold is an established "non-flat" motif used to
escape the chemical space dominated by aromatic rings, often leading to improved
physicochemical properties and novel intellectual property.[4][15]

Bioisosterism: The gem-difluorovinyl group is a recognized bioisostere of a carbonyl or
amide group.[7] This substitution can block metabolic oxidation at that position, enhancing
the pharmacokinetic profile of a drug candidate.[6]

Protein Degrader Building Block: This compound is explicitly categorized as a building block
for protein degraders.[1] In molecules like PROTACs (Proteolysis Targeting Chimeras), it can
be incorporated into the linker or ligand components, where its rigidity and chemical handles
are advantageous for optimizing ternary complex formation.

Covalent Inhibitors: The electron-deficient nature of the difluoroalkene makes it a potential
Michael acceptor, capable of forming covalent bonds with nucleophilic residues (e.g.,
cysteine) in enzyme active sites.[16][17] This allows for the design of highly potent and
selective irreversible inhibitors.

Materials Science

Monomer Synthesis: Norbornene and its derivatives are key monomers for Ring-Opening
Metathesis Polymerization (ROMP), which produces polymers with high thermal stability and
mechanical strength.[5] This compound can serve as a precursor to fluorinated monomers.

Fluoropolymers: The introduction of fluorine can impart desirable properties to polymers,
including increased thermal resistance, chemical inertness, and hydrophobicity. This building
block provides a direct route to incorporate both the robust norbornane unit and fluorine
atoms into advanced materials.

Conclusion

2-(2,2-Difluorovinyl)bicyclo[2.2.1]heptane is more than a simple organic molecule; itis a

strategically designed building block that offers solutions to contemporary challenges in

medicinal chemistry and materials science. Its synthesis is achievable through robust and well-

understood methodologies like the Horner-Wadsworth-Emmons reaction. The convergence of a

rigid, three-dimensional scaffold with a metabolically robust and synthetically versatile
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difluoroalkene functional group provides researchers with a powerful tool for developing next-
generation therapeutics and advanced materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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